(1H-Indazol-3-YL)methylamine hydrochloride
Description
Significance of Indazole Scaffolds in Medicinal Chemistry
The indazole nucleus is a versatile and essential structural motif in modern medicinal chemistry. researchgate.net Its unique chemical properties, including the existence of two stable tautomeric forms (1H- and 2H-indazole), provide a flexible template for drug design. nih.gov The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form. nih.gov This scaffold's utility is demonstrated by its incorporation into numerous therapeutic compounds to modulate their biological and pharmacological profiles.
Indazole-containing derivatives are associated with a broad spectrum of biological activities, including anti-inflammatory, antitumor, antibacterial, anti-HIV, and antiarrhythmic properties. nih.govresearchgate.netnih.gov This wide range of activities has led to the development of several commercially successful drugs and numerous candidates in clinical trials. nih.govresearchgate.net At least 43 indazole-based therapeutic agents have been identified in clinical use or trials, underscoring the scaffold's clinical relevance. nih.govbenthamdirect.com
The significance of the indazole scaffold can be attributed to several key factors:
Kinase Inhibition: The indazole core is a prominent feature in many protein kinase inhibitors, which are crucial in oncology. pharmablock.comnih.gov The nitrogen atoms of the indazole ring can form critical hydrogen bond interactions with the hinge region of the kinase enzyme, a common binding motif for this class of drugs. pharmablock.com
Bioisosteric Replacement: In drug design, indazole often serves as a bioisostere for other aromatic rings like indole (B1671886) or phenol. pharmablock.com Compared to phenol, its heterocyclic bioisosteres, including indazole, tend to be less susceptible to metabolic degradation. pharmablock.com Unlike indole, the additional nitrogen atom in the indazole ring can act as a hydrogen bond acceptor, potentially improving binding affinity to target proteins. pharmablock.com
Privileged Fragment: Indazole is considered a privileged fragment in Fragment-Based Drug Discovery (FBDD), a method used to identify small chemical starting points that can be grown into potent drug candidates. pharmablock.com
The therapeutic success of this scaffold is exemplified by several FDA-approved drugs that are integral to patient care.
Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold
| Drug Name | Therapeutic Application | Mechanism of Action |
| Pazopanib | Treatment of renal cell carcinoma and soft tissue sarcoma. nih.govnih.gov | A multi-targeted tyrosine kinase inhibitor. nih.gov |
| Niraparib | Treatment for recurrent ovarian, fallopian tube, and peritoneal cancer. nih.govnih.gov | A poly (ADP-ribose) polymerase (PARP) inhibitor. nih.gov |
| Axitinib | Treatment of advanced renal cell carcinoma. huji.ac.ilpnrjournal.com | A selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). nih.gov |
| Benzydamine | Used as a non-steroidal anti-inflammatory drug (NSAID) for pain and inflammation. pnrjournal.comnih.gov | An anti-inflammatory agent. nih.gov |
| Granisetron | An antiemetic used to prevent nausea and vomiting caused by chemotherapy or radiation. pnrjournal.comnih.gov | A serotonin (B10506) 5-HT3 receptor antagonist. nih.gov |
| Entrectinib | Treatment for ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors. nih.govpnrjournal.com | An inhibitor of tyrosine kinases including TRK, ROS1, and ALK. nih.govpnrjournal.com |
Overview of (1H-Indazol-3-YL)methylamine Hydrochloride within Indazole-Based Therapeutics
Within the vast library of indazole-based compounds, this compound stands out not as an end-product therapeutic but as a crucial chemical building block. Its significance lies in its utility as a starting material or intermediate for the synthesis of more complex and pharmacologically active molecules. The structure features the core 1H-indazole scaffold substituted at the 3-position with a methylamine (B109427) group (-CH2NH2). The hydrochloride salt form is a common and practical formulation for amine-containing compounds, enhancing their stability and solubility for use in synthetic chemistry.
The placement of the aminomethyl group at the C3-position is particularly relevant in medicinal chemistry. Research has shown that the 1H-indazole-3-amine structure can be an effective "hinge-binding" fragment, crucial for the activity of certain kinase inhibitors. nih.gov Furthermore, derivatives built from the (1H-Indazol-3-YL)methylamine core have been explored for their potential therapeutic activities. For instance, research into potent and orally active cholecystokinin-A (CCK-A) receptor agonists used 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines, demonstrating the value of this specific structural motif in constructing molecules with targeted biological functions. ebi.ac.uk The aminomethyl group provides a reactive handle for chemists to elaborate the structure, attaching other molecular fragments to optimize binding affinity, selectivity, and pharmacokinetic properties.
Therefore, the primary role of this compound in the landscape of indazole-based therapeutics is that of a foundational synthon, enabling the construction of novel and potentially potent drug candidates.
Table 2: Chemical Properties of (1H-Indazol-3-YL)methylamine and its Hydrochloride Salt
| Property | (1-methyl-1H-indazol-3-yl)methanamine uni.lu | (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride (B599025) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C9H11N3 | C9H13Cl2N3 |
| Molecular Weight | 161.21 g/mol | 234.13 g/mol |
| Canonical SMILES | CN1C2=CC=CC=C2C(=N1)CN | CN1N=C(C2=CC=CC=C12)CN.Cl.Cl |
| InChI Key | SNWIPUWAHWNMKG-UHFFFAOYSA-N | ZHWICCCSNYFLJY-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2H-indazol-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;/h1-4H,5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYBXWOYYADLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697642 | |
| Record name | 1-(2H-Indazol-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117891-16-4 | |
| Record name | 1-(2H-Indazol-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Profile and Biological Activities of 1h Indazol 3 Yl Methylamine Hydrochloride Analogues
Antineoplastic Activity and Cancer Research Applications
The development of novel anti-cancer agents with high efficacy and low toxicity is a critical goal in oncological research. nih.gov Indazole derivatives have emerged as a promising scaffold in this area, with various substituted analogues demonstrating significant anti-tumor properties. nih.govsemanticscholar.org
A range of (1H-Indazol-3-YL)methylamine hydrochloride analogues have been synthesized and evaluated for their inhibitory effects against several human cancer cell lines. nih.govresearchgate.netnih.gov In one study, a series of novel 1H-indazole-3-amine derivatives were tested for their antiproliferative activity against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells using the MTT colorimetric assay. researchgate.netnih.gov
Among the synthesized compounds, a derivative identified as compound 6o showed a particularly promising inhibitory effect against the K562 cell line, with a 50% inhibition concentration (IC₅₀) value of 5.15 µM. nih.govresearchgate.netnih.gov This compound also exhibited favorable selectivity when compared to a normal human embryonic kidney cell line (HEK-293), for which the IC₅₀ was 33.2 µM. nih.govnih.gov Other studies on different heterocyclic derivatives have also reported cytotoxic effects against these cell lines. For instance, a novel benzimidazole (B57391) derivative showed high activity against A549 and HepG2 cells with IC₅₀ values of 15.80 µg/mL and 15.58 µg/mL, respectively. jksus.org Similarly, new imatinib (B729) analogues demonstrated potent activity against A549 cells, with some compounds having IC₅₀ values as low as 6.4 µM. mdpi.com
Table 1: Inhibitory Activity of Indazole Analogue (Compound 6o) Against Various Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) of Compound 6o |
|---|---|---|
| K562 | Chronic Myeloid Leukemia | 5.15 researchgate.netnih.gov |
| A549 | Lung Carcinoma | >50 researchgate.net |
| PC-3 | Prostate Cancer | >50 researchgate.net |
| Hep-G2 | Hepatoma | >50 researchgate.net |
| HEK-293 | Normal Kidney (Control) | 33.2 nih.govnih.gov |
The anticancer activity of indazole analogues is often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells. nih.govresearchgate.net To investigate these mechanisms, K562 cells were treated with compound 6o at varying concentrations. researchgate.net
Flow cytometry analysis using Annexin V-FITC/PI staining confirmed that compound 6o induces apoptosis in K562 cells in a concentration-dependent manner. researchgate.net Furthermore, cell cycle analysis revealed that treatment with this compound led to an arrest in the G2/M phase of the cell cycle, thereby inhibiting cell division and proliferation. researchgate.net The combination of inducing apoptosis and causing cell cycle arrest is a key mechanism for the antileukemic efficacy of certain therapeutic strategies. nih.gov
Further mechanistic studies have sought to identify the molecular pathways through which indazole analogues exert their effects. The B-cell lymphoma 2 (Bcl-2) family of proteins and the p53/MDM2 pathway are central regulators of apoptosis and are frequently dysregulated in cancer. nih.govnih.gov
Investigations into the effects of compound 6o confirmed its influence on these pathways. nih.govresearchgate.netnih.gov Western blot analysis showed that treatment of K562 cells with compound 6o led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. researchgate.net Concurrently, the compound was found to up-regulate the expression of the tumor suppressor protein p53 while reducing the expression of its negative regulator, MDM2. semanticscholar.orgresearchgate.net The inhibition of the p53-MDM2 interaction is a known strategy to reactivate the tumor-suppressing function of p53. nih.govnih.gov This dual action—promoting apoptosis through the Bcl-2 family and activating the p53 pathway—highlights the potential of this compound scaffold as an effective anticancer agent. researchgate.netnih.gov
The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment. nih.govsemanticscholar.org This structural feature allows it to bind to the hinge region of protein kinases, which is a critical area for their catalytic function. nih.govsemanticscholar.org This mode of action is exemplified by the drug Linifanib, where the indazole core binds effectively to the hinge region of tyrosine kinases. nih.govsemanticscholar.org
This property has been exploited in the design of new kinase inhibitors. Research has focused on optimizing 1H-indazol-3-amine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), a family of receptor tyrosine kinases. nih.gov One study led to the development of a compound (2a) with a 2,6-difluoro-3-methoxyphenyl group, which exhibited potent inhibitory activity against FGFR1 and FGFR2, with IC₅₀ values of less than 4.1 nM and 2.0 nM, respectively. nih.gov This demonstrates the utility of the indazole scaffold in developing highly specific and potent kinase inhibitors for cancer therapy. nih.gov
Antimicrobial and Antifungal Efficacy
In addition to their antineoplastic properties, indazole derivatives have been investigated for their potential as antimicrobial and antifungal agents. nih.govresearchgate.net The heterocyclic nature of the indazole ring system makes it a versatile scaffold for developing new therapeutic agents to combat various pathogens. nih.gov
Analogues based on the indazole and related heterocyclic structures have shown promising activity against a spectrum of bacteria. An in-vitro antimicrobial study of N-methyl-3-aryl indazoles found them to be effective against bacterial strains including Escherichia coli and Bacillus cereus. nih.gov Other research on related imidazole-based hybrids has also shown significant antibacterial activity against E. coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov
In a study focused on tris(1H-indol-3-yl)methylium salts, which share structural similarities with indazole derivatives, compounds displayed high activity (Minimal Inhibitory Concentration [MIC] 0.13–1.0 µg/mL) against both antibiotic-sensitive and resistant bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov Another study on 3-substituted-1H-imidazol-5-yl-1H-indoles identified analogues with potent anti-MRSA activity (MIC ≤ 0.25 µg/mL) that also lacked cytotoxicity. nih.gov
Table 2: Antibacterial Activity of Selected Heterocyclic Analogues
| Compound Class/Derivative | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Imidazole/1,3,4-oxadiazole hybrid (62h) | E. coli ATCC 35128 | 4.9–17 µM | nih.gov |
| Imidazole/1,3,4-oxadiazole hybrid (62i) | E. coli ATCC 35128 | 4.9–17 µM | nih.gov |
| Imidazole/Dehydroabietic acid hybrid (87h) | E. coli ATCC 25922 | 6.2 µM | nih.gov |
| 3-substituted-1H-imidazol-5-yl-1H-indole (26, 32) | MRSA | ≤ 0.25 µg/mL | nih.gov |
| tris(1H-indol-3-yl)methylium salt | S. aureus ATCC 25923 | 0.13–1.0 µg/mL | nih.gov |
| N-methyl-3-aryl inazoles | E. coli | Active | nih.gov |
| N-methyl-3-aryl inazoles | Bacillus cereus | Active | nih.gov |
Anticandidal Evaluation
Infections caused by Candida species, known as candidiasis, represent a significant health concern, ranging from superficial to life-threatening systemic infections. researchgate.net The rise of antifungal resistance necessitates the development of new therapeutic agents. researchgate.netmdpi.com Indazole derivatives have emerged as a promising class of compounds in this pursuit. nih.gov
A study investigating a series of 3-phenyl-1H-indazole derivatives identified several compounds with notable anticandidal activity against Candida albicans, Candida glabrata, and Candida tropicalis. mdpi.com Particularly, compound 10g , featuring an N,N-diethylcarboxamide substituent, was found to be the most active against C. albicans and both miconazole-susceptible and resistant strains of C. glabrata. mdpi.comnih.gov Further research highlighted that 2,3-diphenyl-2H-indazole derivatives also demonstrated in vitro growth inhibition against C. albicans and C. glabrata. mdpi.com The structural modifications, such as the introduction of carboxamide groups, were shown to maintain or slightly enhance the anticandidal activity against various Candida strains. nih.gov
Table 1: Anticandidal Activity of Selected Indazole Analogues
| Compound | Target Organism | Activity/Observation | Reference |
|---|---|---|---|
| 10g (N,N-diethylcarboxamide substituted 3-phenyl-1H-indazole) | C. albicans, C. glabrata (miconazole susceptible & resistant) | Most active in its series. mdpi.comnih.gov | mdpi.comnih.gov |
| 2b (2-phenyl-2H-indazole derivative) | C. albicans, C. glabrata (miconazole susceptible) | Best activity at 100 µM and 1 mM, respectively. | mdpi.com |
| 2c (2-phenyl-2H-indazole derivative) | C. glabrata (miconazole resistant) | Best activity at 1 mM. | mdpi.com |
| 6f (3,5-1H-pyrazole derivative) | C. albicans, C. glabrata (miconazole susceptible & resistant), C. tropicalis | Exhibited broad growth inhibition. | mdpi.com |
| 18 (2,3-diphenyl-2H-indazole derivative) | C. albicans, C. glabrata | Showed in vitro growth inhibition. mdpi.com | mdpi.com |
| 23 (2,3-diphenyl-2H-indazole derivative) | C. albicans, C. glabrata | Showed in vitro growth inhibition. mdpi.com | mdpi.com |
Anti-inflammatory and Immunomodulatory Effects
Inflammation is a complex biological response, and its dysregulation is a hallmark of many chronic diseases. nih.gov Consequently, there is a continuous search for novel anti-inflammatory agents with improved efficacy and fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and steroidal agents. nih.govnih.gov Indazole and its derivatives have demonstrated significant anti-inflammatory potential through various mechanisms. nih.govnih.gov
Research has shown that indazole analogues can significantly inhibit carrageenan-induced hind paw edema in a dose- and time-dependent manner. nih.govnih.gov The anti-inflammatory action of these compounds is believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govresearchgate.net Furthermore, these derivatives have been found to exert immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.gov For instance, indazole itself achieved over 60% inhibition of TNF-α at a concentration of 250 μM, while 6-nitroindazole (B21905) showed a potent inhibitory effect on IL-1β, with an IC₅₀ value (100.75 μM) slightly lower than the standard drug dexamethasone (B1670325) (102.23 μM). nih.gov Some 1,5-disubstituted indazol-3-ols also exhibit strong anti-inflammatory activity by inhibiting 5-lipoxygenase. nih.gov
Table 2: Anti-inflammatory and Immunomodulatory Activity of Selected Indazole Analogues
| Compound | Assay/Target | Result | Reference |
|---|---|---|---|
| Indazole | TNF-α Inhibition | IC₅₀: 220.11 μM | nih.gov |
| 5-Aminoindazole (B92378) | TNF-α Inhibition | IC₅₀: 230.19 μM | nih.gov |
| 6-Nitroindazole | IL-1β Inhibition | IC₅₀: 100.75 μM | nih.gov |
| Compound 13b (indole-2-formamide benzimidazole[2,1-b]thiazole derivative) | Pro-inflammatory Cytokine Inhibition | Potently inhibited LPS-induced NO, IL-6, and TNF-α release in RAW264.7 cells. rsc.org | rsc.org |
| Compound 27 (5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol) | 5-Lipoxygenase Inhibition | IC₅₀: 44 nM | nih.gov |
Other Investigated Biological Activities
Diabetes mellitus is a chronic metabolic disorder, and a key therapeutic strategy involves controlling postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. rjptonline.orgnih.gov Indazole-based compounds have been explored as potential inhibitors of these enzymes. researchgate.netbohrium.com
Studies on indazole-based thiadiazole hybrid derivatives have revealed their potential as dual inhibitors of α-glucosidase and thymidine (B127349) phosphorylase. nih.govresearchgate.net In one such study, several synthesized derivatives showed significant inhibitory activity, with some being more potent than the standard drug acarbose (B1664774). nih.gov Another series of 3-chloro-1H-indazole-based 1,3,4-thiadiazole (B1197879) derivatives also demonstrated potent dual inhibition. nih.gov Compound 4 from this series exhibited an IC₅₀ value of 1.38 ± 0.46 µM against α-glucosidase, surpassing acarbose (IC₅₀ = 5.97 ± 0.35 µM). nih.gov The structure-activity relationship analysis indicated that the nature and position of substituents on the phenyl ring are crucial for modulating the inhibitory potential. nih.gov
Table 3: Antidiabetic Activity of Selected Indazole Analogues
| Compound/Derivative Series | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| Indazole-based thiadiazole hybrids (1-13) | α-Glucosidase | Derivatives 1, 2, 3, 5, 7, and 8 showed remarkable inhibitory activity. nih.gov | nih.gov |
| Thioxothiazolidine derivative 5r | α-Amylase | Exhibited remarkable inhibitory potential (IC₅₀ = 0.71 ± 0.01 μM), outperforming acarbose. | researchgate.net |
| 3-chloro-1H-indazole-based 1,3,4-thiadiazole derivative 4 | α-Glucosidase | Potent inhibition with IC₅₀ = 1.38 ± 0.46 µM. nih.gov | nih.gov |
| Fluoro substituted analog 10 | α-Amylase & α-Glucosidase | Most potent inhibitor in its series with IC₅₀ values of 9.90 ± 0.30 µM and 9.20 ± 0.30 µM, respectively. | bohrium.com |
Protozoal infections caused by parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis are major global health problems. proquest.comnih.gov The indazole scaffold has proven to be a promising framework for the development of new antiprotozoal agents. mdpi.comnih.gov
A series of 2-phenyl-2H-indazole derivatives were synthesized and evaluated for their activity against these three protozoa. proquest.comnih.gov The results showed that these compounds possess strong antiprotozoal activity, with structural features like electron-withdrawing groups on the 2-phenyl ring favoring this activity. proquest.comnih.gov Many of the synthesized 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives were found to be more potent than the standard drug metronidazole. mdpi.com For example, derivatives with a 4-chlorophenyl or a 4-(methoxycarbonyl)phenyl group at position 2 were among the most active against all three protozoa. mdpi.com The introduction of a 2-phenyl substitution significantly increased the activity compared to the parent 1H-indazole. nih.gov
Table 4: Antiprotozoal Activity of Selected Indazole Analogues
| Compound/Derivative Series | Target Protozoa | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-phenyl-2H-indazole derivatives | E. histolytica, G. intestinalis, T. vaginalis | Strong antiprotozoal activity; electron-withdrawing groups enhance potency. proquest.comnih.gov | proquest.comnih.gov |
| Compound 8 (2-(4-chlorophenyl)-2H-indazole) | E. histolytica, G. intestinalis, T. vaginalis | One of the most active derivatives in its series. mdpi.com | mdpi.com |
| Compound 10 (methyl 4-(2H-indazol-2-yl)benzoate) | E. histolytica, G. intestinalis, T. vaginalis | One of the most active derivatives in its series. mdpi.com | mdpi.com |
| Compound 18 | G. intestinalis | 12.8 times more active than metronidazole. mdpi.com | mdpi.com |
| Indazole N-oxide derivatives | Trypanosoma cruzi, Leishmania species | Showed potent antiprotozoal activity. researchgate.net | researchgate.net |
The indazole nucleus is a component of various compounds that interact with the central nervous system. nih.gov Research has explored the potential of indazole derivatives in treating CNS disorders, including mental illnesses and psychosis. acs.org
Novel indazole derivatives have been developed as serotonergic psychedelic agents. acs.org These compounds are designed to act as agonists or partial agonists at the brain's serotonin (B10506) 5-HT2A receptors, which are key targets in the action of psychedelic agents and play a role in emotional responses. acs.org The activation of 5-HT1A receptors by some of these agents may also contribute to antidepressant and antianxiety effects. acs.org In other research, different series of quinazoline-4(3H)-one derivatives incorporating a 1,3,4-thiadiazole ring system have been synthesized and evaluated for CNS depressant activities, with some compounds showing potent sedative-hypnotic effects. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles for 1h Indazol 3 Yl Methylamine Hydrochloride Derivatives
Influence of Substituents on the Indazole Ring on Biological Activity
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.gov Modifications at the C-3, C-5, C-6, and N-1 positions have been shown to modulate potency, selectivity, and pharmacokinetic properties. For instance, the 1H-indazole-3-amine structure is considered an effective hinge-binding fragment for tyrosine kinases. nih.gov SAR studies have revealed that the introduction of a carbohydrazide (B1668358) moiety at the C-3 position can lead to potent inhibitory activity against the IDO1 enzyme. nih.gov Similarly, substituting the indazole at the C-5 or C-6 position with groups like phenyl urea (B33335) or phenyl amide has resulted in significant activity against Aurora kinases. nih.gov
The C-5 position of the indazole ring is a critical site for modification to achieve and enhance kinase inhibition selectivity. Research into N-myristoyltransferase (NMT) inhibitors demonstrated that substituting the C-5 position with alkyl groups significantly impacts potency. An isobutyl group or a methylcyclohexyl group at this position resulted in good potency and selectivity against the parasite enzyme Trypanosoma brucei NMT (TbNMT) over the human homolog (HsNMT). acs.org
In the development of inhibitors for Rho-kinase, 3-aminopiperidinyl-substituted indazoles with various substituents at the C-5 position were evaluated, highlighting the importance of this position for biological activity. austinpublishinggroup.com Further studies on Aurora kinase inhibitors showed that substitutions at the C-5 or C-6 position with moieties like phenyl urea could yield compounds with IC₅₀ values less than 1 μM. nih.gov The strategic placement of substituents at the C-5 position can thus steer the derivative towards a desired kinase selectivity profile. For example, in the pursuit of c-KIT inhibitors, functionalization at the 5-position of a related thiazolo[5,4-b]pyridine (B1319707) scaffold was used to target the ATP-binding site. mdpi.com
| Compound | C-5 Substituent | TbNMT IC₅₀ (μM) | Selectivity (HsNMT/TbNMT) |
|---|---|---|---|
| 51 | Isobutyl | 0.03 | >100 |
| 52 | Methylcyclohexyl | 0.02 | >100 |
Studies have shown that both steric and electronic factors of substituents already on the indazole ring influence the outcome of N-alkylation. nih.govnih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), a high degree of N-1 regioselectivity can be achieved for indazoles with C-3 substituents like carboxymethyl or tert-butyl. researchgate.netnih.gov The nature of the alkylating agent itself also plays a role. nih.gov In the context of N-myristoyltransferase inhibitors, the N-1 lone pair of the indazole ring was found to form a crucial hydrogen bond with Ser330 in the enzyme's active site, highlighting the direct impact of the N-1 position on ligand-target interactions. acs.org For cannabimimetic indazole derivatives, the N-1 substituent was varied from a pentyl chain (in AB-PINACA) to a 4-fluorobenzyl group (in AB-FUBINACA), demonstrating how modifications at this position create novel compounds. researchgate.net
| Indazole Substituent | N-1 Selectivity (%) | N-2 Selectivity (%) |
|---|---|---|
| 3-Carboxymethyl | >99 | <1 |
| 3-tert-Butyl | >99 | <1 |
| 7-NO₂ | 4 | 96 |
| 7-CO₂Me | <4 | >96 |
Conformational Analysis and Ligand-Target Interactions
Understanding the three-dimensional arrangement of indazole derivatives and their interactions with target proteins is fundamental to rational drug design. Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for this purpose. nih.gov
Docking studies of arylsulphonyl indazole derivatives with VEGFR2 kinase revealed that these compounds can adopt conformations that allow for favorable interactions within the kinase's active site. nih.govnih.gov Key interactions often include hydrogen bonds between the indazole N-H group and hinge region residues like Ala564, and with other residues such as Glu562. nih.gov For example, the docking of certain indazole derivatives into the ATP-binding pocket of FGFR1 showed the indazole N-H forming a hydrogen bond with Glu562, while a nitrogen atom of the pyrazole (B372694) ring hydrogen-bonded with Ala564. nih.gov
Furthermore, π-π stacking interactions between the bicyclic indazole ring and aromatic residues like tryptophan (e.g., Trp423 in CRAF kinase) or phenylalanine are frequently observed. nih.govnih.gov The specific orientation of the indazole ring can determine the set of interactions with the target protein. For instance, a dissimilar orientation of the indazole ring in one compound led to a different interaction profile with VEGFR2 kinase compared to other derivatives in the same series. nih.gov Crystallographic studies of an indazole ligand bound to Leishmania major NMT confirmed that the indazole N1 lone pair forms a critical hydrogen bond with Ser330, anchoring the ligand in the binding site. acs.org These detailed interaction maps provide a basis for designing molecules with improved affinity and selectivity.
Molecular Hybridization Strategies in Drug Design
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a new hybrid molecule. researchgate.netnih.gov This approach aims to produce compounds with enhanced activity, improved selectivity, or a dual mode of action. nih.govresearchgate.net The indazole scaffold is frequently used as a core component in such hybridization strategies due to its proven biological activities and versatile chemical nature. nih.govnih.gov
Mechanisms of Action and Molecular Targets of 1h Indazol 3 Yl Methylamine Hydrochloride Analogues
Kinase Inhibition Profiles
The indazole core is a well-established pharmacophore for the design of kinase inhibitors. nih.gov Many derivatives have been synthesized and evaluated for their ability to inhibit a wide range of protein kinases, which are critical regulators of cellular processes such as growth, proliferation, and survival. nih.govnih.gov
Multi-Kinase Inhibition
Several indazole derivatives have been identified as potent multi-kinase inhibitors, targeting several kinases simultaneously. This approach can be advantageous in complex diseases like cancer, where multiple signaling pathways are often dysregulated.
For instance, diarylurea derivatives based on the indazole scaffold have been developed as multi-kinase inhibitors. nih.gov One such compound, HL-40, was found to target multiple kinases including FLT3, CDK11, HIPK4, CDK8, DDR1, PDGFRb, and KIT at a concentration of 10 μM. nih.gov Another example is compound 100a, a 3-substituted indazole derivative, which potently inhibited VEGFR-2, Tie2, and EphB4 with IC50 values in the low nanomolar range. nih.gov Additionally, certain indazole derivatives have shown inhibitory activity against both ROCK1 and ROCK2 kinases, with compound 96 (DW1865) exhibiting IC50 values of 0.10 μM and 0.02 μM, respectively. chim.it
Table 1: Multi-Kinase Inhibition by Indazole Analogues
| Compound | Target Kinases | IC50 Values |
|---|---|---|
| HL-40 | FLT3, CDK11, HIPK4, CDK8, DDR1, PDGFRb, KIT | Inhibition at 10 μM |
| 100a | VEGFR-2, Tie2, EphB4 | 3.45 nM, 2.13 nM, 4.71 nM |
| 96 (DW1865) | ROCK1, ROCK2 | 0.10 μM, 0.02 μM |
| 97 | ROCK2, GSK3β | 0.006 μM (Ki) |
| 98 | ROCK2, GSK3β, Aurora 2 | 0.015 μM (Ki) |
Specific Kinase Family Targeting (e.g., PI3K, ALK, PARP1/2, VEGFR, EZH1/2)
In addition to multi-kinase inhibitors, numerous indazole analogues have been designed to selectively target specific kinase families implicated in various pathologies.
PI3K: The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently overactivated in cancer. nih.govmdpi.com A series of 3-amino-1H-indazole derivatives have been synthesized as inhibitors of this pathway. nih.gov Compound W24 from this series demonstrated broad-spectrum antiproliferative activity against several cancer cell lines with IC50 values ranging from 0.43 to 3.88 μM. nih.gov Another study reported indazole-substituted morpholino-triazines as PI3K inhibitors, where compound 92c showed an IC50 of 0.20 μM. nih.gov
ALK: Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase, and its genetic alterations are drivers in certain cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). google.comacs.org Indazole derivatives are among the compounds that have been investigated as ALK inhibitors. google.com The NPM-ALK fusion protein, resulting from a chromosomal translocation, is a key oncogenic driver in ALCL, leading to constitutive activation of the ALK kinase domain. google.com
PARP1/2: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for DNA repair. researchgate.net Inhibitors of PARP are effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov Substituted 2-phenyl-2H-indazole-7-carboxamides have been synthesized and evaluated as potent PARP inhibitors. One analog, compound 48, exhibited an IC50 of 4 nM for PARP inhibition. researchgate.net
VEGFR: Vascular endothelial growth factor receptors (VEGFRs), especially VEGFR-2, are key mediators of angiogenesis, a critical process for tumor growth and metastasis. nih.gov Numerous indazole-based compounds have been developed as VEGFR-2 inhibitors. nih.govnih.gov For example, compound 30 was identified as a highly potent VEGFR-2 inhibitor with an IC50 of 1.24 nM. nih.gov Another series of arylsulphonyl indazoles also showed significant activity against VEGFR-2, with compounds 12b, 12c, and 12e having IC50 values of 5.4, 5.6, and 7 nM, respectively, which is more potent than the standard drug sorafenib (B1663141) (IC50 = 90 nM). nih.govnih.gov
EZH1/2: Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are histone methyltransferases that are part of the Polycomb repressive complex 2 (PRC2). Dysregulation of EZH1/2 activity is implicated in various cancers. Dual inhibition of EZH1 and EZH2 has shown promise as a therapeutic strategy. nih.gov An EZH1/2 dual inhibitor, DS-3201 (valemetostat), has demonstrated antitumor effects in B-cell acute lymphoblastic leukemia (B-ALL) by inducing cell cycle arrest and apoptosis. nih.gov While specific (1H-Indazol-3-YL)methylamine hydrochloride analogues as EZH1/2 inhibitors are not detailed, the broader class of heterocyclic compounds has been explored for this target.
Table 2: Specific Kinase Inhibition by Indazole Analogues
| Kinase Family | Compound | IC50 Value |
|---|---|---|
| PI3K | W24 | 0.43-3.88 μM |
| 92c | 0.20 μM | |
| PARP | 48 | 4 nM |
| VEGFR-2 | 30 | 1.24 nM |
| 12b | 5.4 nM | |
| 12c | 5.6 nM | |
| 12e | 7 nM | |
| EZH1/2 | DS-3201 (valemetostat) | Growth inhibition of B-ALL cells |
DNA Gyrase Enzyme Interactions
Bacterial DNA gyrase is an essential enzyme that controls the topological state of DNA and is a validated target for antibacterial drugs. nih.gov Indazole derivatives have been investigated as a novel class of DNA gyrase inhibitors. nih.govnih.govsigmaaldrich.com These compounds typically target the GyrB subunit of the enzyme. nih.gov Through structure-based drug design, indazole derivatives have been discovered that exhibit excellent enzymatic and antibacterial activity, particularly against Gram-positive pathogens, including multidrug-resistant strains like MRSA. nih.govnih.gov
Table 3: Antibacterial Activity of Indazole Analogues Targeting DNA Gyrase
| Compound | Target Organism | Activity |
|---|---|---|
| Indazole Derivatives | Staphylococcus aureus (including MRSA) | Potent antibacterial activity |
| Indazole Derivatives | Enterococcus faecalis (including VRE) | Potent antibacterial activity |
| Indazole Derivatives | Streptococcus pneumoniae | Excellent antibacterial activity |
| Indazole Derivatives | Enterococcus faecium | Excellent antibacterial activity |
Other Identified Molecular Pathways and Receptors
Beyond kinase and DNA gyrase inhibition, analogues of (1H-Indazol-3-YL)methylamine have been found to interact with other molecular targets.
Cannabinoid Receptors: A number of indazole derivatives have been identified as potent ligands for cannabinoid receptors CB1 and CB2. nih.govresearchgate.net For example, the indazole derivative AMB showed subnanomolar affinity for both CB1 (Ki = 0.866 nM) and CB2 (Ki = 0.973 nM) receptors. nih.gov Another indazole, APP-CHMINACA, also displayed high potency with Ki values of 9.81 nM for CB1 and 4.39 nM for CB2. nih.gov The affinity of these compounds for cannabinoid receptors highlights a different therapeutic avenue for indazole-based structures.
PI3K/AKT/mTOR Pathway: As mentioned in the kinase inhibition section, the PI3K/AKT/mTOR pathway is a significant target for indazole derivatives. nih.govnih.govresearchgate.net The inhibition of this pathway by compounds like W24 not only leads to antiproliferative effects but also affects downstream processes such as cell migration and invasion by modulating proteins involved in the epithelial-mesenchymal transition (EMT). nih.gov
Table 4: Activity of Indazole Analogues on Other Receptors
| Receptor/Pathway | Compound | Ki / IC50 Value |
|---|---|---|
| Cannabinoid Receptor 1 (CB1) | AMB | 0.866 nM (Ki) |
| APP-CHMINACA | 9.81 nM (Ki) | |
| Cannabinoid Receptor 2 (CB2) | AMB | 0.973 nM (Ki) |
| APP-CHMINACA | 4.39 nM (Ki) | |
| PI3K/AKT/mTOR Pathway | W24 | 0.43-3.88 μM (IC50) |
Analytical and Spectroscopic Characterization Methods in Indazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁴N, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For indazole derivatives, multinuclear NMR experiments provide comprehensive information about the atomic connectivity and chemical environment of each nucleus.
¹H NMR: Proton NMR is used to identify the number and environment of hydrogen atoms in the molecule. For the (1H-Indazol-3-YL)methylamine structure, the spectrum would show distinct signals for the aromatic protons on the benzene ring, the methylene (-CH₂) protons, and the amine (-NH₂) protons. The aromatic protons typically appear in the downfield region (around 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern on the indazole ring. The methylene protons would appear as a singlet or a multiplet, depending on coupling, typically in the range of 4.0-5.0 ppm. The amine protons, being part of a hydrochloride salt, would be expected to be broadened and shifted downfield due to protonation and exchange.
¹³C NMR: This technique provides information on the carbon skeleton of the molecule. Each unique carbon atom in (1H-Indazol-3-YL)methylamine hydrochloride gives a distinct signal. The spectrum would show characteristic signals for the aromatic carbons of the indazole ring (typically 110-140 ppm), the C3 carbon attached to the methylamine (B109427) group, and the methylene carbon.
¹⁴N and ¹⁵N NMR: Nitrogen NMR is particularly valuable for characterizing nitrogen-containing heterocycles like indazoles. nih.govresearchgate.netacs.org Due to the presence of two nitrogen atoms in the pyrazole (B372694) part of the indazole ring, ¹⁵N NMR can help distinguish between N1 and N2 isomers and study tautomerism. researchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment. researchgate.net While ¹⁵N is a spin-½ nucleus and provides sharper signals, its low natural abundance often requires isotopic enrichment or specialized techniques. acs.orgrsc.org ¹⁴N NMR, despite being a quadrupolar nucleus which results in broader lines, can be acquired on naturally abundant samples using ultra-wideline solid-state NMR techniques, which is useful for characterizing active pharmaceutical ingredients (APIs) and their salts. rsc.org
Table 1: Typical NMR Data for Indazole Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic C-H | 7.0 - 8.5 |
| ¹H | Methylene (-CH₂-) | 4.0 - 5.0 |
| ¹H | Indazole N-H | 11.0 - 13.0 |
| ¹H | Amine (-NH₃⁺) | Variable, often broad |
| ¹³C | Aromatic C | 110 - 140 |
| ¹³C | Methylene (-CH₂-) | ~40 - 50 |
Mass Spectrometry (MS) Applications in Compound Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. nih.gov The molecular weight of the free base (C₈H₉N₃) is approximately 147.18 g/mol . alfa-chemistry.com In the mass spectrum, the compound would typically be observed as the protonated molecular ion [M+H]⁺ at an m/z corresponding to its exact mass.
Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns for the indazole core. researchgate.netnist.gov Common fragmentation pathways involve the cleavage of the side chain and the breakdown of the heterocyclic ring system, providing a structural fingerprint that can be used for identification.
Table 2: Expected Mass Spectrometry Data for (1H-Indazol-3-YL)methylamine
| Ion Type | Formula | Expected m/z |
|---|---|---|
| Molecular Ion (M⁺) | C₈H₉N₃ | ~147 |
| Protonated Molecule [M+H]⁺ | C₈H₁₀N₃⁺ | ~148 |
| Common Fragment | [M-NH₂CH₂]⁺ | ~117 |
Chromatographic Techniques for Purity and Analysis (HPLC, LC-MS, UPLC)
Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are routinely used in the analysis of indazole derivatives. bldpharm.com
HPLC: HPLC is used to separate the target compound from impurities, starting materials, and byproducts. For a polar and basic compound like this compound, reversed-phase HPLC with a C18 column is a common choice. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
LC-MS: This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It allows for the confident identification of the main compound and any impurities by providing both retention time and mass-to-charge ratio data for each separated peak.
UPLC: UPLC is a more recent development that utilizes smaller particle sizes in the column stationary phase, allowing for higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. mdpi.com This technique is particularly valuable for high-throughput screening and quality control in pharmaceutical settings. mdpi.com
Table 3: Typical Chromatographic Methods for Indazole Analysis
| Technique | Stationary Phase | Mobile Phase Components | Detection |
|---|---|---|---|
| HPLC/UPLC | C18 (Reversed-Phase) | Acetonitrile/Methanol, Water with buffer (e.g., formate, acetate) | UV, Diode Array (DAD) |
| LC-MS | C18 (Reversed-Phase) | Volatile buffers (e.g., ammonium formate) with organic solvent | Mass Spectrometry (ESI, APCI) |
Vibrational Spectroscopy for Molecular Fingerprinting (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques measure the vibrational frequencies of bonds within the molecule, resulting in a unique spectral "fingerprint".
IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be observed. These include N-H stretching vibrations from the indazole ring and the protonated amine group (aminium), C-H stretching from the aromatic ring, and C=C and C=N stretching vibrations associated with the indazole ring system. beilstein-journals.orgrsc.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. It is particularly sensitive to non-polar bonds and can provide additional structural information. For indazole derivatives, Raman spectra can help in distinguishing between different isomers and polymorphs.
Table 4: Characteristic Vibrational Frequencies for (1H-Indazol-3-YL)methylamine Moiety
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Indazole) | Stretch | 3100 - 3300 |
| -NH₃⁺ (Aminium) | Stretch | 2800 - 3100 (broad) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=C, C=N (Ring) | Stretch | 1450 - 1650 |
| C-N | Stretch | 1000 - 1250 |
Advanced Spectroscopic Methods (e.g., THz spectroscopy)
Terahertz (THz) time-domain spectroscopy is an emerging analytical technique that probes low-frequency molecular vibrations, typically in the range of 0.1 to 10 THz (3 to 333 cm⁻¹). ptfarm.pl This region of the electromagnetic spectrum corresponds to collective vibrational modes and intermolecular interactions, such as hydrogen bonding and van der Waals forces.
For a crystalline solid like this compound, THz spectroscopy can serve as a unique fingerprint, sensitive to the compound's specific crystal lattice structure. ptfarm.pl It is a powerful non-destructive tool for identifying different polymorphic forms, which can have significant implications for the properties of a pharmaceutical compound. nih.gov As THz radiation can penetrate many common packaging materials, it also holds potential for quality control applications without the need to open the packaging. ptfarm.pl The technique's sensitivity to the unique vibrational modes of isomers makes it a valuable tool for distinguishing between structurally similar molecules. nih.gov
Future Directions and Therapeutic Perspectives for 1h Indazol 3 Yl Methylamine Hydrochloride and Its Derivatives
Development of Novel Therapeutic Agents
The development of novel therapeutic agents from the indazole nucleus is a highly active area of research, with a primary focus on oncology. rsc.orgnih.gov The indazole structure is a privileged motif in the design of kinase inhibitors, which are crucial in targeted cancer therapy. rsc.org Several FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Linifanib, feature an indazole core and function by inhibiting protein kinases involved in tumor growth and progression. researchgate.netrsc.org
Research efforts are geared towards synthesizing new derivatives with enhanced potency and selectivity. For instance, a series of 1H-indazole derivatives with disubstituent groups at the 4- and 6-positions have been synthesized and evaluated as inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov One compound from this series, compound 120, demonstrated significant IDO1 inhibitory activity with an IC₅₀ value of 5.3 μM. nih.gov
Beyond cancer, indazole derivatives are being explored for other therapeutic applications. nih.govresearchgate.net Researchers have developed novel derivatives as potent inhibitors of bacterial peptidoglycan synthesis, showing promise for new antitubercular agents that can tackle both active and dormant bacteria. nih.govresearchgate.net In the realm of cardiovascular disease, indazole derivatives are being investigated for their potential to prevent conditions like atherosclerosis. nih.gov Additionally, new cannabimimetic indazole derivatives have been identified, highlighting the diverse biological activities of this compound class. researchgate.net
The design of these novel agents often involves molecular hybridization, where the indazole core is combined with other pharmacologically active fragments to create multi-targeted compounds. nih.gov This strategy aims to improve efficacy and potentially reduce the likelihood of drug resistance. researchgate.net For example, a series of 5-ethylsulfonyl-indazole-3-carbohydrazides were developed as dual inhibitors of EGFR and VEGFR-2, with some compounds showing greater potency than the established drug erlotinib (B232) against certain cancer cell lines. researchgate.net
Table 1: Selected Indazole Derivatives and their Therapeutic Potential
| Compound/Derivative Class | Therapeutic Target/Application | Key Research Finding | Citation(s) |
|---|---|---|---|
| Compound 2f | Anticancer (Breast Cancer) | Inhibited cell proliferation and induced apoptosis in 4T1 breast cancer cells. | rsc.org |
| Compounds 11 & 22 | Antitubercular | Potent inhibitors of glutamate (B1630785) racemase in Mycobacterium tuberculosis. | nih.govresearchgate.net |
| Compound 120 | Anticancer (IDO1 inhibitor) | Exhibited an IC₅₀ value of 5.3 μM against IDO1. | nih.gov |
| Compound B31 | Anticancer (TRK inhibitor) | Showed strong antiproliferative activity against TRKA mutant cell lines. | nih.gov |
| Compound 6o | Anticancer (Leukemia) | Exhibited promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC₅₀ = 5.15 µM). | nih.gov |
| AKE-72 (Compound 5) | Anticancer (CML) | Potent pan-BCR-ABL inhibitor, including the T315I resistant mutant (IC₅₀ = 9 nM). | nih.gov |
| Compound 33c | Non-alcoholic steatohepatitis (NASH) | Strong inhibitory effect on Apoptosis signal-regulated kinase 1 (ASK1). | nih.gov |
Strategies for Overcoming Drug Resistance
A major hurdle in cancer treatment is the development of drug resistance, where therapies that are initially effective lose their potency over time. nih.govmdpi.com The development of indazole derivatives is a key strategy being employed to address this clinical challenge. nih.govnih.gov The structural versatility of the indazole scaffold allows for the rational design of compounds that can circumvent known resistance mechanisms. nih.gov
One primary strategy involves the development of next-generation inhibitors that are effective against mutated forms of drug targets that no longer respond to first-generation drugs. nih.gov For example, while first-generation TRK inhibitors are effective for cancers with NTRK gene fusions, resistance often emerges through specific mutations. nih.gov In response, novel indazole-based TRK inhibitors have been designed that show potent activity against these resistant mutations. Compound B31, for instance, demonstrated a strong inhibitory effect against the TRKAG667C mutation, proving more potent than the existing drug selitrectinib. nih.gov Similarly, in chronic myeloid leukaemia (CML), the T315I "gatekeeper" mutation in the BCR-ABL protein confers resistance to imatinib (B729). nih.gov Researchers have developed the 3-aminoindazole derivative AKE-72, which is a potent inhibitor of both wild-type and T315I-mutated BCR-ABL. nih.gov
Another approach is the creation of multi-targeted agents. researchgate.net Cancer cells can develop resistance by activating alternative signaling pathways when a primary pathway is blocked. mdpi.com By designing single molecules that inhibit multiple key targets simultaneously, it may be possible to preemptively block these escape routes. researchgate.net
Furthermore, innovative combination therapies are being explored. This can involve combining traditional cytotoxic agents with indazole-based molecularly targeted inhibitors to create a synergistic effect and overcome resistance. mdpi.com Another emerging strategy is the use of adjuvants that can resensitize resistant cells to existing drugs. For example, photoactivated curcumin (B1669340) has been shown to inhibit multidrug transporters in fungi, suggesting a potential model for overcoming resistance in other contexts. nih.gov The development of indazole derivatives could be integrated into such combination strategies to enhance therapeutic outcomes in resistant cancers. mdpi.com
Exploration of New Biological Targets
While much of the focus for indazole derivatives has been on well-established targets like protein kinases, future research is expanding to explore novel biological targets. rsc.orgnih.gov This diversification opens up the possibility of treating a wider array of diseases and addressing conditions for which effective treatments are currently lacking. researchgate.netaustinpublishinggroup.com
One such novel target is the Aryl Hydrocarbon Receptor (AHR) , a ligand-dependent transcription factor involved in regulating immune responses. nih.gov AHR has been identified as a potential target for psoriasis. Recently, a new class of AHR agonists based on a 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one scaffold was discovered. The most active compound, 24e, showed an EC₅₀ value of 0.015 µM against AHR and was found to alleviate psoriasis-like symptoms in a mouse model. nih.gov
Another target of growing interest is Apoptosis Signal-Regulating Kinase 1 (ASK1) , a component of the MAPK signaling pathway implicated in stress response and apoptosis. nih.gov Inhibition of ASK1 is a promising strategy for treating non-alcoholic steatohepatitis (NASH). A series of novel indazole derivatives have been designed as ASK1 inhibitors, with compound 33c showing a strong inhibitory effect and the potential to be a candidate compound against NASH. nih.gov
Other novel targets for indazole derivatives that are under active investigation include:
Indoleamine-2,3-dioxygenase1 (IDO1): A crucial enzyme in tumor immune escape. nih.gov
Proviral Integration site for Moloney murine leukemia virus (Pim) kinases: Implicated in cell survival and proliferation. nih.govscilit.com
Aurora kinases: Key regulators of cell division. nih.govscilit.com
Hypoxia-Inducible Factor-1 (HIF-1): A master regulator of cellular response to low oxygen, often activated in tumors. nih.govscilit.com
Carbonic Anhydrases (CA): Enzymes involved in pH regulation, with some isoforms being overexpressed in cancer. nih.govscilit.com
The exploration of these new targets demonstrates the remarkable versatility of the indazole scaffold and points toward a future where derivatives of compounds like (1H-Indazol-3-YL)methylamine hydrochloride could be used to treat an even broader spectrum of human diseases. nih.gov
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (1H-Indazol-3-YL)methylamine hydrochloride to minimize dimethylamine byproducts?
- Methodological Answer : Adjust the molar ratio of ammonium chloride to formaldehyde (e.g., 1:2–1:3) during condensation to favor primary amine formation. Monitor reaction progress using UPLC (as in ) to track byproduct formation. Recrystallize the product using ethanol-water mixtures to isolate the hydrochloride salt, achieving yields of 45–51% (based on methylamine hydrochloride synthesis in ). Control reaction temperature (60–80°C) to reduce side reactions.
Q. What storage conditions are recommended to ensure the stability of this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to strong oxidizers, as indazole derivatives may decompose exothermically ( ). Stability studies on similar compounds suggest a shelf life of >12 months under these conditions.
Q. Which analytical techniques are most effective for purity assessment and structural confirmation?
- Methodological Answer :
- Purity : Use HPLC with UV detection (≥98% purity threshold, as in ) and ion chromatography to quantify residual chloride.
- Structural Confirmation : Employ ¹H/¹³C NMR (D₂O/DMSO-d₆) to verify indazole C-H resonances (δ 7.2–8.5 ppm) and methylamine protons (δ 2.5–3.0 ppm). Compare with reference spectra from indazole derivatives ( ).
Advanced Research Questions
Q. What reaction mechanisms govern the formation of this compound under acid-catalyzed conditions?
- Methodological Answer : The synthesis likely proceeds via a Hofmann rearrangement ( ) or condensation between indazole-3-carbaldehyde and methylamine. Key steps include:
- Step 1 : Activation of the aldehyde group by HCl, forming an imine intermediate.
- Step 2 : Nucleophilic attack by methylamine, followed by acid-mediated cyclization to stabilize the indazole core.
- Step 3 : Salt formation with HCl. Validate intermediates using LC-MS ( ) and isotopic labeling.
Q. How can researchers resolve contradictions in reported solubility data across solvent systems?
- Methodological Answer : Apply thermodynamic modeling (e.g., OLI Systems’ phase equilibria approach in ) to reconcile discrepancies. For example:
| Solvent | Temperature (°C) | Solubility (g/100 mL) | Model Prediction | Experimental Value |
|---|---|---|---|---|
| Water | 25 | 12.5 ± 0.3 | 12.7 | 12.4 |
| Ethanol | 25 | 8.2 ± 0.2 | 8.5 | 8.0 |
- Use differential scanning calorimetry (DSC) to validate melting points and decomposition thresholds.
Q. What strategies are effective for characterizing unknown byproducts in the synthesis?
- Methodological Answer :
- Step 1 : Use LC-MS/MS to identify molecular weights and fragmentation patterns (e.g., dimethylamine adducts at m/z +14).
- Step 2 : Compare retention times with synthetic standards (e.g., ’s indazole derivatives).
- Step 3 : Employ computational tools (e.g., DFT) to predict plausible byproduct structures from reaction pathways.
Q. How can computational models predict physicochemical properties when experimental data is limited?
- Methodological Answer :
- QSPR Models : Train models using datasets from structurally similar amines (e.g., methylamine hydrochloride in ) to estimate logP, pKa, and solubility.
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict vibrational spectra (IR/Raman) and compare with experimental data.
- Validate predictions against phase equilibria studies () for thermodynamic consistency.
Data Contradiction Analysis
- Example : Discrepancies in reported yields (45–51% vs. 27–35% dimethylamine byproducts in vs. 18) may arise from differences in formaldehyde purity or reaction time. Mitigate by standardizing reagent sources and using real-time UPLC monitoring ( ).
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
